Mannosyl-1-phosphorylundecaprenol
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Overview
Description
Mannosyl-1-phosphorylundecaprenol is a glycolipid involved in the biosynthesis of glycoproteins and polysaccharides. It plays a crucial role in the transfer of mannose residues during the formation of glycan chains, which are essential for various biological processes. This compound is particularly significant in the context of bacterial cell wall biosynthesis and protein glycosylation in eukaryotic cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mannosyl-1-phosphorylundecaprenol is synthesized enzymatically. The process involves the transfer of mannose from guanosine diphosphate-mannose (GDP-mannose) to undecaprenyl phosphate. This reaction is catalyzed by mannosyltransferases, which are membrane-bound enzymes .
Industrial Production Methods: Industrial production of this compound typically involves the cultivation of microorganisms such as Micrococcus luteus. The enzyme responsible for its synthesis, mannosylphosphorylundecaprenol synthase, is partially purified from the membrane fractions of these microorganisms .
Chemical Reactions Analysis
Types of Reactions: Mannosyl-1-phosphorylundecaprenol primarily undergoes glycosylation reactions. It acts as a donor of mannose residues in the biosynthesis of glycoproteins and polysaccharides .
Common Reagents and Conditions: The glycosylation reactions involving this compound typically require GDP-mannose as the mannose donor and specific mannosyltransferases as catalysts. The reactions are carried out in the presence of magnesium ions and at a pH of around 8.0 .
Major Products: The major products of these reactions are glycoproteins and polysaccharides with mannose residues incorporated into their structures .
Scientific Research Applications
Mannosyl-1-phosphorylundecaprenol has several applications in scientific research:
Mechanism of Action
Mannosyl-1-phosphorylundecaprenol functions as a mannose donor in glycosylation reactions. The mannose residue is transferred from GDP-mannose to the acceptor molecule, which can be a protein or a polysaccharide. This transfer is catalyzed by mannosyltransferases, which are specific to the type of glycosylation being carried out .
Comparison with Similar Compounds
Dolichyl-phosphate-mannose: Another glycolipid involved in glycosylation, but with a longer polyisoprenoid chain.
Polyprenyl-phospho-mannose: Similar in function but differs in the length and saturation of the polyisoprenoid chain.
Uniqueness: Mannosyl-1-phosphorylundecaprenol is unique due to its specific role in bacterial cell wall biosynthesis and its shorter polyisoprenoid chain compared to other similar compounds .
Properties
CAS No. |
19427-26-0 |
---|---|
Molecular Formula |
C61H101O9P |
Molecular Weight |
1009.4 g/mol |
IUPAC Name |
[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] [(2E,6E,10E,14E,18E,22E,26E,30E,34E,38E)-3,7,11,15,19,23,27,31,35,39,43-undecamethyltetratetraconta-2,6,10,14,18,22,26,30,34,38,42-undecaenyl] hydrogen phosphate |
InChI |
InChI=1S/C61H101O9P/c1-46(2)23-13-24-47(3)25-14-26-48(4)27-15-28-49(5)29-16-30-50(6)31-17-32-51(7)33-18-34-52(8)35-19-36-53(9)37-20-38-54(10)39-21-40-55(11)41-22-42-56(12)43-44-68-71(66,67)70-61-60(65)59(64)58(63)57(45-62)69-61/h23,25,27,29,31,33,35,37,39,41,43,57-65H,13-22,24,26,28,30,32,34,36,38,40,42,44-45H2,1-12H3,(H,66,67)/b47-25+,48-27+,49-29+,50-31+,51-33+,52-35+,53-37+,54-39+,55-41+,56-43+/t57-,58-,59+,60+,61-/m1/s1 |
InChI Key |
IGWCSVFNNDSUBK-IIQFAAMESA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/COP(=O)(O)O[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCOP(=O)(O)OC1C(C(C(C(O1)CO)O)O)O)C)C)C)C)C)C)C)C)C)C)C |
Origin of Product |
United States |
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